molecular formula C12H17N3O4 B11607165 4-(furan-2-yl)-2-[(1E)-N-hydroxyethanimidoyl]-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide

4-(furan-2-yl)-2-[(1E)-N-hydroxyethanimidoyl]-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide

Katalognummer: B11607165
Molekulargewicht: 267.28 g/mol
InChI-Schlüssel: KHQKMGZWVKNKMQ-MDWZMJQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(FURAN-2-YL)-1-HYDROXY-2-[(1E)-1-(HYDROXYIMINO)ETHYL]-2,5,5-TRIMETHYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE is a complex organic compound featuring a furan ring, an imidazole ring, and multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(FURAN-2-YL)-1-HYDROXY-2-[(1E)-1-(HYDROXYIMINO)ETHYL]-2,5,5-TRIMETHYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE typically involves multiple steps, starting from readily available precursors. One common method involves the aldol condensation of furfural and acetone, catalyzed by boron nitride (BN) calcined at high temperatures . This reaction selectively produces the desired β-hydroxy ketone intermediate, which can then undergo further transformations to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and selectivity. This includes controlling temperature, pressure, and the concentration of reactants and catalysts. The use of continuous flow reactors and heterogeneous catalysts can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(FURAN-2-YL)-1-HYDROXY-2-[(1E)-1-(HYDROXYIMINO)ETHYL]-2,5,5-TRIMETHYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various Lewis acids and bases .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while substitution reactions can introduce new functional groups onto the furan or imidazole rings .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-(FURAN-2-YL)-1-HYDROXY-2-[(1E)-1-(HYDROXYIMINO)ETHYL]-2,5,5-TRIMETHYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE involves its interaction with specific molecular targets and pathways. For example, the compound may act as a Lewis acid catalyst in certain reactions, facilitating the formation of desired products . The presence of multiple functional groups allows it to participate in various chemical interactions, enhancing its reactivity and versatility .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(FURAN-2-YL)-1-HYDROXY-2-[(1E)-1-(HYDROXYIMINO)ETHYL]-2,5,5-TRIMETHYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE is unique due to its combination of a furan ring, an imidazole ring, and multiple functional groups.

Eigenschaften

Molekularformel

C12H17N3O4

Molekulargewicht

267.28 g/mol

IUPAC-Name

(NE)-N-[1-[5-(furan-2-yl)-3-hydroxy-2,4,4-trimethyl-1-oxidoimidazol-1-ium-2-yl]ethylidene]hydroxylamine

InChI

InChI=1S/C12H17N3O4/c1-8(13-16)12(4)14(17)10(9-6-5-7-19-9)11(2,3)15(12)18/h5-7,16,18H,1-4H3/b13-8+

InChI-Schlüssel

KHQKMGZWVKNKMQ-MDWZMJQESA-N

Isomerische SMILES

C/C(=N\O)/C1(N(C(C(=[N+]1[O-])C2=CC=CO2)(C)C)O)C

Kanonische SMILES

CC(=NO)C1(N(C(C(=[N+]1[O-])C2=CC=CO2)(C)C)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.